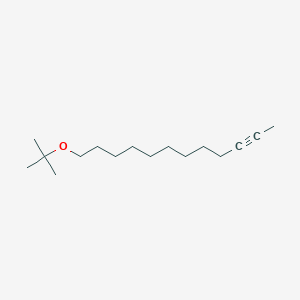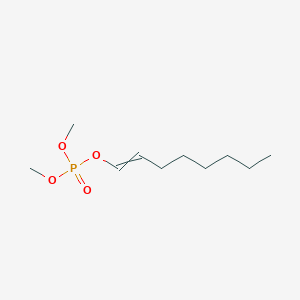![molecular formula C24H14N2O2 B14263350 4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile CAS No. 188691-57-8](/img/structure/B14263350.png)
4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two benzonitrile groups via ether linkages.
Méthodes De Préparation
The synthesis of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,5-dibromonaphthalene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Applications De Recherche Scientifique
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its stable electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Pharmaceutical Research: While not widely used in medicine, its derivatives are studied for potential biological activities.
Mécanisme D'action
The mechanism of action of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile in its applications is primarily based on its electronic properties. The naphthalene core and benzonitrile groups contribute to its ability to participate in π-π interactions and electron transfer processes. These interactions are crucial in its role as an organic semiconductor and in the formation of stable charge-transfer complexes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile include:
4,4’-[Biphenyl-4,4’-diylbis(oxy)]dibenzonitrile: This compound has a biphenyl core instead of a naphthalene core, which affects its electronic properties and stability.
4,4’-[Diphenylmethane-4,4’-diylbis(oxy)]dibenzonitrile: This compound features a diphenylmethane core, leading to different reactivity and applications.
4,4’-[Anthracene-9,10-diylbis(oxy)]dibenzonitrile: With an anthracene core, this compound exhibits unique photophysical properties compared to the naphthalene-based compound.
The uniqueness of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile lies in its balanced combination of stability, electronic properties, and versatility in various applications.
Propriétés
Numéro CAS |
188691-57-8 |
|---|---|
Formule moléculaire |
C24H14N2O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-[5-(4-cyanophenoxy)naphthalen-1-yl]oxybenzonitrile |
InChI |
InChI=1S/C24H14N2O2/c25-15-17-7-11-19(12-8-17)27-23-5-1-3-21-22(23)4-2-6-24(21)28-20-13-9-18(16-26)10-14-20/h1-14H |
Clé InChI |
DKUFWWRVPRXUMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)C#N)C(=C1)OC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






phosphanium perchlorate](/img/structure/B14263295.png)
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)


![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)

![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)

